molecular formula C22H13FN2O4 B2576927 2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896077-56-8

2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2576927
CAS No.: 896077-56-8
M. Wt: 388.354
InChI Key: RMGNTXFQOHBPMZ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a furan-2-ylmethyl group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This can be achieved through the condensation of a suitable chromone derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

    Attachment of the Furan-2-ylmethyl Group: This can be done via a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromeno[2,3-d]pyrimidine core, potentially forming alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is not fully understood but may involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
  • 2-(4-bromophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Uniqueness

The presence of the fluorophenyl group in 2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione may confer unique properties such as increased lipophilicity, enhanced biological activity, and improved metabolic stability compared to its chloro- and bromo- analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(4-fluorophenyl)-3-(furan-2-ylmethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN2O4/c23-14-9-7-13(8-10-14)20-24-21-18(19(26)16-5-1-2-6-17(16)29-21)22(27)25(20)12-15-4-3-11-28-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGNTXFQOHBPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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